3-(4-Biphenyl)-2-bromo-1-propene
Overview
Description
3-(4-Biphenyl)-2-bromo-1-propene is an organic compound that features a biphenyl group attached to a brominated propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenyl)-2-bromo-1-propene typically involves the bromination of 3-(4-Biphenyl)-1-propene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenyl)-2-bromo-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of 3-(4-Biphenyl)-2-amino-1-propene or 3-(4-Biphenyl)-2-thio-1-propene.
Oxidation: Formation of 3-(4-Biphenyl)-2,3-epoxy-1-propene or 3-(4-Biphenyl)-2,3-diol-1-propene.
Reduction: Formation of 3-(4-Biphenyl)-2-bromo-1-propane.
Scientific Research Applications
3-(4-Biphenyl)-2-bromo-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Biphenyl)-2-bromo-1-propene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The biphenyl group provides a rigid and planar structure, which can interact with aromatic receptors and enzymes through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Biphenyl)-1-propene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1,1’-biphenyl: Contains a bromine atom on the biphenyl ring rather than the propene chain, leading to different reactivity and applications.
3-(4-Biphenyl)-2-chloro-1-propene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.
Uniqueness
3-(4-Biphenyl)-2-bromo-1-propene is unique due to the presence of both a biphenyl group and a brominated propene chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKWVIFXGPTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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